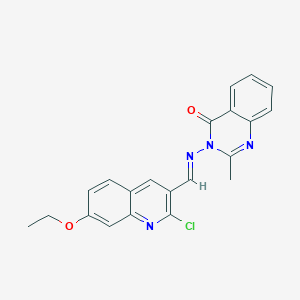

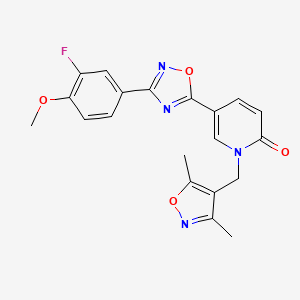

![molecular formula C24H21N3O3S B2767605 N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532969-46-3](/img/structure/B2767605.png)

N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and benzamide moieties, along with the nitrophenyl group. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole moiety is known to undergo electrophilic substitution reactions. The nitro group in the nitrophenyl moiety is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides, including their cardiac electrophysiological activity, has been studied, demonstrating the potential of certain derivatives as class III electrophysiological agents. This research is indicative of the broader class of benzamides' potential in cardiac arrhythmia treatment, highlighting the structural flexibility and functional diversity of benzamide derivatives in medicinal chemistry (Morgan et al., 1990).

Antimicrobial and Antiproliferative Studies

N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been synthesized and evaluated for their in vitro antimicrobial and antiproliferative activities. These studies demonstrate the potential of such compounds in the development of new antimicrobial and anticancer agents, showcasing the benzamide derivatives' ability to inhibit the growth of various bacteria and cancer cell lines (Kumar et al., 2012).

Structural and Physicochemical Properties

Research on polymorphs and salts of 4-nitro-N-(quinolin-8-yl)benzamide provides insight into the structural diversity and physicochemical properties of benzamide derivatives. Understanding the polymorphism and salt formation of these compounds can significantly affect their solubility, stability, and bioavailability, critical factors in drug design and development (Khakhlary & Baruah, 2014).

Anticancer Evaluation

The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity highlight the continuous search for novel anticancer agents within the benzamide class. These compounds have shown significant activity against various cancer cell lines, underscoring the therapeutic potential of benzamide derivatives in oncology (Ravinaik et al., 2021).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Mode of Action

It is known that compounds with similar structures can interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its potential as a drug candidate.

Result of Action

Compounds with similar structures have shown promising activity in various biological assays . For example, they have demonstrated significant antibacterial and antifungal activity, as well as noteworthy activity against Mycobacterium tuberculosis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S/c28-24(19-6-2-1-3-7-19)25-14-15-26-16-23(21-8-4-5-9-22(21)26)31-17-18-10-12-20(13-11-18)27(29)30/h1-13,16H,14-15,17H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKRBOPTNUPEDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanol](/img/structure/B2767522.png)

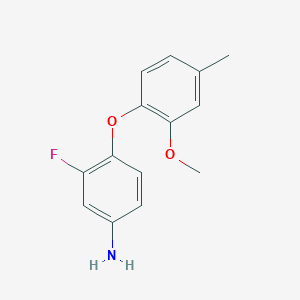

![4-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2767523.png)

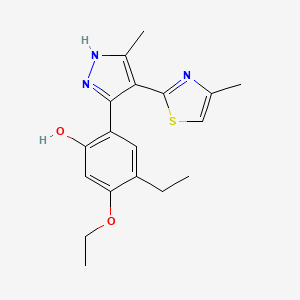

![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2767526.png)

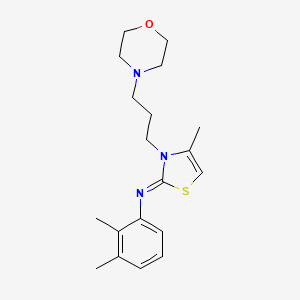

![1-[(6-chloro-3-pyridinyl)methyl]Piperazine](/img/structure/B2767536.png)

![6-((3-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2767540.png)